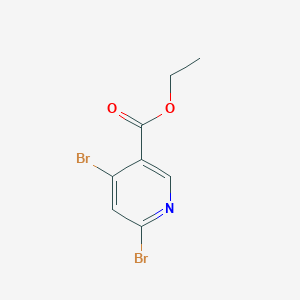

ethyl 4,6-dibromonicotinate

CAS No.: 1261269-75-3

Cat. No.: VC13424083

Molecular Formula: C8H7Br2NO2

Molecular Weight: 308.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261269-75-3 |

|---|---|

| Molecular Formula | C8H7Br2NO2 |

| Molecular Weight | 308.95 g/mol |

| IUPAC Name | ethyl 4,6-dibromopyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-4-11-7(10)3-6(5)9/h3-4H,2H2,1H3 |

| Standard InChI Key | JEJKXZZBGKWACN-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C=C1Br)Br |

| Canonical SMILES | CCOC(=O)C1=CN=C(C=C1Br)Br |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 4,6-dibromonicotinate belongs to the class of alkyl pyridine esters, with systematic IUPAC name ethyl 4,6-dibromopyridine-3-carboxylate. Its structure comprises a pyridine ring substituted with bromine atoms at positions 4 and 6 and an ethyl ester moiety at position 3. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₇Br₂NO₂ | |

| Molecular Weight | 308.95 g/mol | |

| Density | 1.928 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 323.5 ± 37.0 °C at 760 mmHg | |

| LogP (Partition Coefficient) | 2.39 |

The compound’s Canonical SMILES (CCOC(=O)C1=CN=C(C=C1Br)Br) and InChIKey (JEJKXZZBGKWACN-UHFFFAOYSA-N) provide unambiguous representations for computational modeling.

Spectroscopic Signatures

While direct spectroscopic data for ethyl 4,6-dibromonicotinate is limited, studies on analogous compounds offer insights. For example, ethyl-6-chloronicotinate exhibits distinct FT-IR peaks at 1,720 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester vibration), with NMR signals at δ 1.35 ppm (triplet, CH₃) and δ 4.35 ppm (quartet, CH₂) for the ethyl group . By extension, the brominated analogue likely shows similar patterns, with downfield shifts in ¹H NMR due to bromine’s electron-withdrawing effects .

Synthetic Methodologies

Grignard Exchange and Esterification

A patented two-step synthesis (CN115433122A) uses 2,5-dibromopyridine as the starting material :

-

Grignard Reaction:

-

Bromination:

-

Selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical conditions.

-

This method avoids toxic permanganate oxidants and achieves >85% regioselectivity for the 4,6-dibromo product .

Alternative Pathways

-

Direct Bromination of Nicotinic Acid Derivatives: Bromination of ethyl nicotinate (CAS 614-18-6) with excess Br₂ in H₂SO₃ yields the dibromo product but with lower selectivity (~60%) .

-

Microwave-Assisted Synthesis: Recent protocols using Pd catalysts under microwave irradiation reduce reaction times from 12 hours to 30 minutes, though scalability remains challenging.

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine. For example:

-

Fluorination: Reaction with tetramethylammonium fluoride (TMAF) in DMF at 40–50°C replaces bromine with fluorine, forming ethyl 4-fluoro-6-bromonicotinate .

-

Suzuki Coupling: Palladium-catalyzed coupling with arylboronic acids introduces aromatic groups at the 4- or 6-position, enabling access to biaryl derivatives.

Hydrolysis and Decarboxylation

Alkaline hydrolysis (e.g., NaOH in EtOH/H₂O) cleaves the ethyl ester to yield 4,6-dibromonicotinic acid, a precursor for metal-organic frameworks (MOFs). Thermal decarboxylation at 200°C produces 4,6-dibromopyridine, a ligand in coordination chemistry .

Applications in Pharmaceutical Chemistry

Intermediate for Antiviral Agents

Ethyl 4,6-dibromonicotinate serves as a key intermediate in synthesizing 6-fluoronicotinic acid, a building block for neuraminidase inhibitors . The fluorination step (Section 3.1) is critical for introducing bioisosteric fluorine, which enhances metabolic stability and target binding .

Agrochemical Development

Derivatives of this compound exhibit herbicidal activity. For instance, amidation with 2-aminothiazole yields analogs that inhibit acetolactate synthase (ALS), a target in weed control.

Future Directions

Catalytic Asymmetric Synthesis

Developing enantioselective bromination methods could enable access to chiral nicotinate derivatives for kinase inhibitors.

Green Chemistry Approaches

Replacing tetrahydrofuran with cyclopentyl methyl ether (CPME) in Grignard reactions may improve sustainability by reducing volatile solvent use .

Computational Modeling

DFT studies could predict reactivity patterns, guiding the design of novel derivatives with optimized bioactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume